molecular formula C22H21ClN4O4S B2536129 N-{3'-acetyl-5-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide CAS No. 905775-37-3

N-{3'-acetyl-5-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

Cat. No.: B2536129
CAS No.: 905775-37-3
M. Wt: 472.94
InChI Key: UBMFFVQFCHNXPX-UHFFFAOYSA-N
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Description

N-{3'-acetyl-5-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide is a spirocyclic indole-thiadiazole hybrid with a complex substituent profile. Its structure includes:

  • A spiro[indole-3,2'-[1,3,4]thiadiazole] core, enabling conformational rigidity.
  • 5-chloro substitution on the indole ring, enhancing electronic and steric properties.
  • Acetyl and acetamide groups at positions 3' and 5', respectively, influencing solubility and metabolic stability.

While the provided evidence lacks direct pharmacological data for this compound, its structural features align with bioactive spiroheterocycles reported in anticancer, antimicrobial, and anti-inflammatory studies .

Properties

IUPAC Name

N-[4-acetyl-5'-chloro-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-13-6-4-5-7-19(13)31-11-10-26-18-9-8-16(23)12-17(18)22(20(26)30)27(15(3)29)25-21(32-22)24-14(2)28/h4-9,12H,10-11H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMFFVQFCHNXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{3'-acetyl-5-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spiro[indole-thiadiazole] moiety combined with an acetyl group and a chlorinated phenyl ring. Its structure can be represented as follows:

\text{N 3 acetyl 5 chloro 1 2 2 methylphenoxy ethyl 2 oxo 1 2 dihydro 3 H spiro indole 3 2 1 3 4 thiadiazol 5 yl}acetamide}

This unique structure is hypothesized to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. While specific synthetic procedures for this exact compound are not well-documented in the available literature, related compounds have been synthesized using standard organic chemistry techniques such as nucleophilic substitutions and cyclization reactions.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, research on 1,3,4-thiadiazole derivatives has shown significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.73 to 0.86 µg/mL . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The proposed mechanism involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

The precise mechanism of action for this compound may involve interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites influencing cellular responses.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of thiadiazole derivatives in inhibiting tumor growth in vivo. The study reported that administration of these compounds led to a significant reduction in tumor size compared to control groups .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of related compounds demonstrated that certain derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess antibacterial activity and reported zones of inhibition correlating with compound concentration.

Comparative Analysis

To provide further insight into the biological activity of this compound compared to similar compounds:

Compound NameAnticancer Activity (IC50 µg/mL)Antimicrobial ActivityMechanism
Compound A0.73EffectiveEnzyme inhibition
Compound B0.86ModerateMembrane disruption
N-{...}TBDTBDTBD

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Chloro Substitution : Essential for cytotoxicity; removal (e.g., in ) reduces bioactivity.
  • Aromatic Side Chains: Phenoxyethyl groups enhance binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase in ).
  • Spiro Rigidity: Conformational restraint from the spiro system improves metabolic stability compared to non-spiro thiadiazoles .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and what reagents/solvents are commonly employed?

The synthesis typically involves multi-step reactions, starting with functionalization of the spiro[indole-thiadiazole] core. Key steps include:

  • Acylation : Chloroacetyl chloride is frequently used to introduce the acetamide group under basic conditions (e.g., triethylamine in dioxane or acetone) .
  • Cyclization : Thiadiazole ring formation may require refluxing with anhydrous potassium carbonate in dry acetone, followed by recrystallization from ethanol or DMF .
  • Purification : Recrystallization from ethanol-DMF mixtures or pet-ether is common to isolate high-purity products .

Critical reagents : Chloroacetyl chloride, triethylamine, anhydrous potassium carbonate.
Solvents : Dioxane, acetone, ethanol, DMF.

Advanced: How can reaction conditions be optimized to minimize by-products during the synthesis of the thiadiazole ring?

By-product formation (e.g., incomplete cyclization or sulfur elimination) can be mitigated by:

  • Controlled Reflux : Precise temperature control during reflux (e.g., 3 hours in dry acetone) ensures complete cyclization without over-decomposition .
  • Anhydrous Conditions : Use of anhydrous solvents (e.g., dry acetone) and inert atmospheres reduces side reactions with moisture .
  • Real-Time Monitoring : TLC or HPLC tracking of intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) ensures reaction completion before proceeding .

Basic: What pharmacological activities have been reported for structurally related thiadiazole derivatives?

Thiadiazole analogs exhibit:

  • Anticancer Activity : Spiro[indole-thiadiazole] derivatives show cytotoxic effects via topoisomerase inhibition or apoptosis induction .
  • Antimicrobial Properties : Substituted thiadiazoles disrupt bacterial cell wall synthesis or fungal ergosterol pathways .
  • Antiviral Potential : Thiadiazole-containing compounds inhibit viral protease enzymes in computational docking studies .

Advanced: What computational strategies are recommended for resolving contradictions in biological activity data?

Discrepancies between in vitro and in vivo efficacy can be addressed through:

  • Molecular Dynamics Simulations : Assess binding stability of the acetamide group with target proteins (e.g., kinase domains) .
  • QSAR Modeling : Correlate substituent effects (e.g., 5-chloro or 2-methylphenoxy groups) with activity trends .
  • Feedback Loops : Integrate experimental IC50 values with quantum chemical calculations to refine synthetic priorities .

Basic: Which analytical techniques are essential for characterizing this compound?

  • Spectroscopy : 1H/13C NMR confirms regioselectivity of acetyl and chloro groups .
  • Chromatography : HPLC (C18 column, acetonitrile-water gradient) verifies purity (>95%) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C24H22ClN3O3S) .

Advanced: How can researchers address challenges in resolving complex NMR spectra due to the spirocyclic structure?

  • 2D NMR : COSY and HSQC experiments differentiate overlapping proton signals from the indole and thiadiazole moieties .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational flexibility in the spiro ring .
  • Isotopic Labeling : 15N-labeled analogs clarify nitrogen connectivity in the thiadiazole core .

Basic: What stability considerations are critical for long-term storage of this compound?

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thiadiazole ring .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .
  • Solvent Compatibility : DMSO or ethanol is preferred for stock solutions; avoid aqueous buffers unless freshly prepared .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the 2-methylphenoxyethyl group?

  • Bioisosteric Replacement : Substitute the phenoxy group with thioether or sulfone analogs to modulate lipophilicity .
  • Positional Scanning : Synthesize derivatives with halogens (e.g., 4-fluoro) on the phenyl ring to assess electronic effects .
  • Metabolic Profiling : Incubate with liver microsomes to identify oxidation hotspots (e.g., ethylene linker) .

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